molecular formula C12H19NO3 B8764089 Cis-methyl 4-(2-oxopyrrolidin-1-yl)cyclohexanecarboxylate CAS No. 820232-34-6

Cis-methyl 4-(2-oxopyrrolidin-1-yl)cyclohexanecarboxylate

Cat. No.: B8764089
CAS No.: 820232-34-6
M. Wt: 225.28 g/mol
InChI Key: VQVLBGSJLVOYDH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cis-methyl 4-(2-oxopyrrolidin-1-yl)cyclohexanecarboxylate typically involves the reaction of cyclohexanone with pyrrolidinone under specific conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic addition of pyrrolidinone to cyclohexanone, followed by esterification with methanol to form the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

Cis-methyl 4-(2-oxopyrrolidin-1-yl)cyclohexanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives such as alcohols, ketones, and substituted esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Cis-methyl 4-(2-oxopyrrolidin-1-yl)cyclohexanecarboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cis-methyl 4-(2-oxopyrrolidin-1-yl)cyclohexanecarboxylate involves its interaction with specific molecular targets. The pyrrolidinone moiety is known to engage in hydrogen bonding and hydrophobic interactions with proteins, potentially modulating their activity. This compound may also influence cellular pathways by altering enzyme activity or receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cis-methyl 4-(2-oxopyrrolidin-1-yl)cyclohexanecarboxylate is unique due to its combination of a cyclohexane ring, pyrrolidinone moiety, and methyl ester group. This unique structure imparts specific chemical and biological properties that distinguish it from other compounds .

Properties

CAS No.

820232-34-6

Molecular Formula

C12H19NO3

Molecular Weight

225.28 g/mol

IUPAC Name

methyl 4-(2-oxopyrrolidin-1-yl)cyclohexane-1-carboxylate

InChI

InChI=1S/C12H19NO3/c1-16-12(15)9-4-6-10(7-5-9)13-8-2-3-11(13)14/h9-10H,2-8H2,1H3

InChI Key

VQVLBGSJLVOYDH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC(CC1)N2CCCC2=O

Origin of Product

United States

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